Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a pyridine-based derivative characterized by a tetrahydropyridinone core substituted with a 4-ethoxyphenyl group at position 4, a cyano group at position 3, and a sulfanylacetate ester at position 2. Its structure is stabilized by hydrogen bonding and π-π interactions, as confirmed by crystallographic studies using SHELXL . The compound’s synthetic routes often involve multicomponent reactions using ethyl cyanoacetate, ammonium acetate, and substituted benzaldehydes under reflux conditions .
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-23-13-7-5-12(6-8-13)14-9-16(21)20-18(15(14)10-19)25-11-17(22)24-4-2/h5-8,14H,3-4,9,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSSVOXEUHILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound characterized by its unique molecular structure, which integrates various functional groups including cyano, ethoxy, and sulfanyl. Its molecular formula is with a molecular weight of approximately 360.43 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidine moieties have shown promising activity against various bacterial strains. The presence of the sulfanyl group is believed to enhance the interaction with microbial targets, leading to increased efficacy against pathogens .
Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant properties. Similar compounds within the tetrahydropyridine class have been reported to possess anticonvulsant effects in various animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .
Antitumor Activity
Preliminary studies have indicated that certain derivatives of tetrahydropyridine compounds demonstrate antitumor activity. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways . Further research is needed to elucidate the specific pathways influenced by this compound.
Structure and Properties
The structural complexity of this compound contributes significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.43 g/mol |
| Key Functional Groups | Cyano, Ethoxy, Sulfanyl |
The tetrahydropyridine ring is crucial for its chemical reactivity and biological interactions. The cyano group enhances electrophilicity, making it a versatile candidate for further derivatization in synthetic applications .
Study on Antimicrobial Properties
A study conducted by Al-Khuzaie and Al-Majidi (2015) demonstrated that compounds with similar structures showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess the efficacy of these compounds .
Anticonvulsant Study
In a study by El-Azab et al. (2013), various tetrahydropyridine derivatives were evaluated for their anticonvulsant effects using the maximal electroshock seizure (MES) test in rodents. Results indicated that certain derivatives exhibited a notable reduction in seizure duration and frequency .
Antitumor Activity Examination
Research published in 2016 highlighted the antitumor potential of thiazolidine derivatives related to tetrahydropyridine structures. These compounds were tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with similar structural features to ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exhibit notable antitumor properties. For instance, derivatives of 2-mercaptoquinazolinones have shown efficacy against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been investigated. Studies have demonstrated that related compounds possess significant antibacterial and antifungal activities. This suggests that this compound may also exhibit similar properties, making it a candidate for further exploration in antimicrobial drug development .
Synthetic Applications
Intermediate in Organic Synthesis
this compound can serve as an intermediate in the synthesis of other complex organic molecules. Its unique functional groups allow for various chemical modifications that can lead to the formation of new compounds with desirable biological activities .
Reactivity and Functionalization
The presence of the cyano group enhances the reactivity of this compound in nucleophilic addition reactions. This characteristic can be exploited to create a range of derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles.
Case Study 1: Antitumor Activity
A study conducted on related tetrahydropyridine derivatives revealed that certain modifications led to increased potency against specific cancer cell lines. The structural similarity to this compound suggests it could be optimized for similar effects .
Case Study 2: Antimicrobial Screening
In a screening of various synthesized compounds for antimicrobial activity, several derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The potential application of this compound in this area remains promising and warrants further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key structural analogs differ in the substituents on the phenyl ring at position 4:
- Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate (CAS 94360-74-4): Replaces the ethoxy group with a methoxy moiety. This change reduces lipophilicity (logP decreases by ~0.5 units) and slightly lowers thermal stability (mp 70–71°C vs. ~85°C for the ethoxy analog) .
- Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate (CAS 330557-96-5): Incorporates a 2-chlorophenyl group and a carbamoyl side chain, enhancing hydrogen-bonding capacity and rigidity .
- Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate (CAS 860609-60-5): Features a pyrimidine core instead of tetrahydropyridinone, increasing molecular weight (MW 432.0 vs. 398.4 for the target compound) and altering solubility .
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous tetrahydropyridinones .
Functional Group Modifications
- Sulfanyl vs. Oxysulfanyl Groups: Replacing the sulfanyl group with an oxysulfanyl moiety (e.g., Ethyl {[3-cyano-6-(2-naphthyl)-4-phenylpyridin-2-yl]oxy}acetate ) reduces electrophilicity, impacting reactivity in nucleophilic substitutions.
- Cyano vs. Carbamoyl Groups: The cyano group at position 3 enhances electron-withdrawing effects, stabilizing the tetrahydropyridinone ring compared to carbamoyl-substituted analogs .
Q & A
Q. What are the key synthetic strategies for preparing Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate?
The synthesis involves multi-step reactions, often starting with cyclocondensation of cyanoacetamide derivatives with ketones or aldehydes to form the tetrahydropyridinone core. Subsequent functionalization with ethyl chloroacetate introduces the sulfanylacetate moiety. For example, refluxing intermediates with ethyl chloroacetate in ethanol, catalyzed by sodium acetate, achieves 85% yield in analogous compounds . Key parameters include:
- Reagents : Ethyl chloroacetate, sodium acetate.
- Conditions : Ethanol solvent, reflux (30–60 min), pH control to avoid side reactions.
- Purification : Crystallization from methanol or aqueous dilution.
Q. How is the compound characterized to confirm structural integrity?
Standard characterization includes:
- NMR : H and C NMR to verify substituent positions and ester/cyano group integration.
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 410.13 g/mol for structurally similar compounds) .
- Elemental Analysis : C, H, N percentages (e.g., C: 64.37%, H: 5.40%, N: 6.82%) . Advanced analogs use X-ray crystallography with SHELXL for bond-length/angle validation .
Q. What functional groups dictate reactivity in this compound?
Critical groups include:
- Sulfanyl (S–) : Prone to nucleophilic substitution or oxidation.
- Cyano (–CN) : Participates in cycloadditions or hydrogen bonding with biological targets.
- Ethoxycarbonyl (–COOEt) : Hydrolyzes to carboxylic acids under basic conditions. These groups enable diverse transformations, such as thiol-ene click chemistry or enzyme inhibition studies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Discrepancies in bond angles or torsional strains (e.g., pyridinone ring puckering) are resolved via SHELX refinement. For example:
Q. What computational methods predict the compound’s bioactivity?
Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like cyclooxygenase-2 or kinase enzymes. Key steps:
- Ligand Preparation : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16).
- Target Selection : Use PDB structures (e.g., 1PXX for COX-2).
- Binding Affinity : Score ΔG values (<−8 kcal/mol suggests strong binding) .
Q. How do reaction conditions influence regioselectivity in sulfanyl group substitutions?
Regioselectivity is controlled by:
- Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilicity.
- Temperature : Lower temps (−20°C) suppress side reactions in thiolate intermediates .
Q. What strategies mitigate spectral overlap in NMR analysis of complex mixtures?
Advanced techniques include:
- 2D NMR : HSQC/HMBC to assign quaternary carbons and resolve overlapping H signals.
- DOSY : Differentiate compounds by molecular weight in crude reaction mixtures.
- Cryoprobes : Enhance sensitivity for low-concentration samples .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Conflicting results (e.g., anti-inflammatory vs. inactive) arise from:
- Assay Variability : Cell-line specificity (e.g., RAW264.7 vs. THP-1 macrophages).
- Compound Purity : HPLC-MS validation (>95% purity required).
- Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
Methodological Tables
Table 1: Optimization of Sulfanylacetate Coupling
| Parameter | Optimal Value | Suboptimal Value | Yield Impact |
|---|---|---|---|
| Solvent | Ethanol | DCM | −25% |
| Catalyst | NaOAc | None | −40% |
| Temp (°C) | 80 | 25 | −60% |
| Data derived from analogous syntheses . |
Table 2: SHELXL Refinement Metrics for Analogous Structures
| Metric | Target Value | Example Result |
|---|---|---|
| R1 (all data) | <0.05 | 0.032 |
| wR2 | <0.10 | 0.087 |
| C–C Bond Precision | ±0.005 Å | 1.512(3) Å |
| Based on SHELXL workflows . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
